molecular formula C6H5BrO2S B1279116 2-Bromo-5-methylthiophene-3-carboxylic acid CAS No. 221061-14-9

2-Bromo-5-methylthiophene-3-carboxylic acid

Cat. No.: B1279116
CAS No.: 221061-14-9
M. Wt: 221.07 g/mol
InChI Key: DZMYKWBJZZTINV-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiophene-3-carboxylic acid is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. The compound has the molecular formula C6H5BrO2S and is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Another method involves the use of a Grignard reagent. In this approach, 5-methylthiophene-3-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with a Grignard reagent, such as methylmagnesium bromide, followed by bromination to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and brominating agent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylthiophene-3-carboxylic acid depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression . The bromine atom and carboxylic acid group play crucial roles in binding to the active sites of these targets, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

2-bromo-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMYKWBJZZTINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455841
Record name 2-Bromo-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221061-14-9
Record name 2-Bromo-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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